molecular formula C21H22O3 B5675233 4-benzoyl-2-methylphenyl cyclohexanecarboxylate

4-benzoyl-2-methylphenyl cyclohexanecarboxylate

Cat. No. B5675233
M. Wt: 322.4 g/mol
InChI Key: PVVKFBWZYLVRFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-benzoyl-2-methylphenyl cyclohexanecarboxylate derivatives and related compounds often involves catalytic addition reactions and strategic functional group transformations. One study detailed the AlCl3 catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid, leading to specific isomers of the target compound. The structural and conformational assignments were elucidated using NMR and FT-IR spectroscopy, highlighting the importance of catalyst choice and reaction conditions in obtaining desired products (Klika et al., 2000).

Molecular Structure Analysis

Molecular structure determinations are crucial for understanding the compound's properties and reactivity. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were characterized by IR, 1H-NMR spectroscopy, and X-ray diffraction, revealing how substituents affect the molecular conformation and stability, including the observation of intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

4-Benzoyl-2-methylphenyl cyclohexanecarboxylate undergoes various chemical reactions, including base-induced epimerization and Friedel-Crafts reactions, demonstrating its versatility in synthetic chemistry. Studies have shown that the addition reactions of benzene to 4-substituted cyclohexenes result in 1,4-disubstituted cyclohexane with specific stereochemistry, highlighting the influence of molecular structure on reaction outcomes (Sugita & Tamura, 1971).

Physical Properties Analysis

The physical properties of 4-benzoyl-2-methylphenyl cyclohexanecarboxylate and its derivatives, such as melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. For instance, the crystal structure analysis of specific derivatives provides insights into the cyclohexane ring's conformation and the overall molecular geometry, which are essential for predicting the compound's behavior in various solvents and conditions (Inkaya et al., 2012).

properties

IUPAC Name

(4-benzoyl-2-methylphenyl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-15-14-18(20(22)16-8-4-2-5-9-16)12-13-19(15)24-21(23)17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVKFBWZYLVRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-2-methylphenyl cyclohexanecarboxylate

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